molecular formula C12H8O2S B12680504 Furan, 2,2'-(2,5-thiophenediyl)di- CAS No. 1665-29-8

Furan, 2,2'-(2,5-thiophenediyl)di-

Cat. No.: B12680504
CAS No.: 1665-29-8
M. Wt: 216.26 g/mol
InChI Key: YTVIBEGICXWLGM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan, 2,2’-(2,5-thiophenediyl)di- can be achieved through various methods. One common approach involves the reaction of 2,5-dibromothiophene with furan in the presence of a palladium catalyst. This method typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Furan, 2,2’-(2,5-thiophenediyl)di- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiophene rings .

Scientific Research Applications

Furan, 2,2’-(2,5-thiophenediyl)di- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which furan, 2,2’-(2,5-thiophenediyl)di- exerts its effects involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used, such as in biological assays or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan, 2,2’-(2,5-thiophenediyl)di- is unique due to the presence of both furan and thiophene rings in its structure. This duality imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wider range of chemical reactions compared to simpler heterocycles .

Properties

CAS No.

1665-29-8

Molecular Formula

C12H8O2S

Molecular Weight

216.26 g/mol

IUPAC Name

2-[5-(furan-2-yl)thiophen-2-yl]furan

InChI

InChI=1S/C12H8O2S/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H

InChI Key

YTVIBEGICXWLGM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C3=CC=CO3

Origin of Product

United States

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